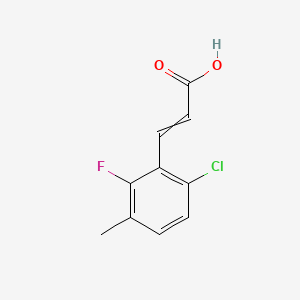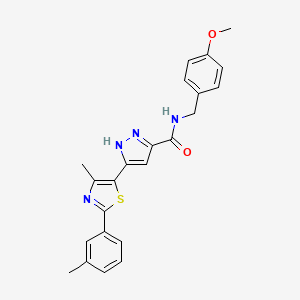![molecular formula C15H25N3O2 B14097283 6-methyl-5-pentyl-2-[(tetrahydrofuran-2-ylmethyl)amino]pyrimidin-4(3H)-one](/img/structure/B14097283.png)
6-methyl-5-pentyl-2-[(tetrahydrofuran-2-ylmethyl)amino]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-5-pentyl-2-[(tetrahydrofuran-2-ylmethyl)amino]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of pyrimidinones. This compound is characterized by its unique structure, which includes a pyrimidinone core substituted with a methyl group, a pentyl chain, and a tetrahydrofuran-2-ylmethylamino group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-5-pentyl-2-[(tetrahydrofuran-2-ylmethyl)amino]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.
Introduction of the Methyl and Pentyl Groups: The methyl and pentyl groups can be introduced via alkylation reactions using methyl iodide and pentyl bromide, respectively, in the presence of a strong base such as sodium hydride.
Attachment of the Tetrahydrofuran-2-ylmethylamino Group: This step involves the nucleophilic substitution reaction between the pyrimidinone core and tetrahydrofuran-2-ylmethylamine under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-methyl-5-pentyl-2-[(tetrahydrofuran-2-ylmethyl)amino]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under reflux conditions.
Major Products Formed
Oxidation: Oxo derivatives of the pyrimidinone core.
Reduction: Reduced forms of the pyrimidinone core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-methyl-5-pentyl-2-[(tetrahydrofuran-2-ylmethyl)amino]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-methyl-5-pentyl-2-[(tetrahydrofuran-2-ylmethyl)amino]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-pentyltetrahydrofuran
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
- 2-Aminothiazole-based compounds
Uniqueness
6-methyl-5-pentyl-2-[(tetrahydrofuran-2-ylmethyl)amino]pyrimidin-4(3H)-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H25N3O2 |
|---|---|
Molecular Weight |
279.38 g/mol |
IUPAC Name |
4-methyl-2-(oxolan-2-ylmethylamino)-5-pentyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C15H25N3O2/c1-3-4-5-8-13-11(2)17-15(18-14(13)19)16-10-12-7-6-9-20-12/h12H,3-10H2,1-2H3,(H2,16,17,18,19) |
InChI Key |
WULUKCCTOQXDKU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(N=C(NC1=O)NCC2CCCO2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Ethylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B14097215.png)
![8-[(3-bromopropyl)sulfanyl]-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14097219.png)
![[(1R,2S,6R,9R,10R,11R,12S,14R,15R)-14-acetyloxy-6-(furan-3-yl)-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] (E)-2-methylbut-2-enoate](/img/structure/B14097223.png)
![methyl (2S)-3-(2-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B14097228.png)
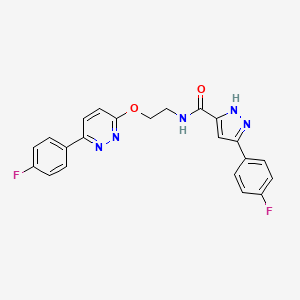
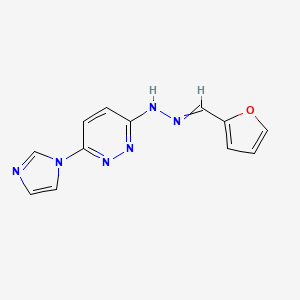
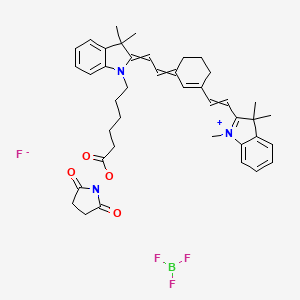
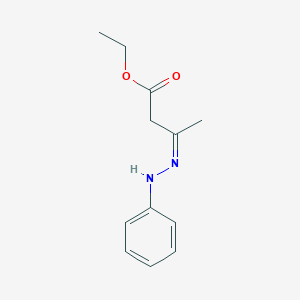
![2-(3,4-dimethylphenyl)-5-{3-[4-(2-methylphenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14097250.png)
![4-chloro-5-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyridazin-3-ol](/img/structure/B14097259.png)
![2-Ethyl-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097262.png)
![7-Chloro-2-(6-methylpyridin-2-yl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097265.png)
